Decanoic acid, 2-methylbutyl ester, (S)-
Description
Contextualization of Chiral Esters in Chemical Research
Chiral molecules, and by extension chiral esters, are of paramount importance in various areas of chemical research. Because biological systems, such as receptors and enzymes, are themselves chiral, they often interact differently with the two enantiomers of a chiral compound. actapol.net This enantioselectivity is a cornerstone of modern drug discovery and development, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. researchgate.net
Beyond pharmaceuticals, chiral esters are crucial in the flavor and fragrance industry. chiralpedia.com The human olfactory and gustatory receptors can often distinguish between enantiomers, leading to different perceived smells and tastes. actapol.netleffingwell.com For instance, one enantiomer of a chiral ester might have a fruity aroma, while its mirror image could be odorless or have a completely different scent profile. This makes the synthesis of enantiomerically pure chiral esters a key objective for creating specific and consistent flavors and fragrances. researchgate.net
Furthermore, chiral esters are valuable building blocks in asymmetric synthesis. acs.orgmdpi.comencyclopedia.puborganic-chemistry.org They can be used as starting materials or intermediates in the construction of more complex chiral molecules, allowing chemists to control the stereochemistry of the final product with a high degree of precision. nih.gov The development of catalytic methods for the enantioselective synthesis of chiral esters is an active area of research, aiming to provide efficient and sustainable routes to these important compounds. acs.orgorganic-chemistry.org
Overview of Research Trajectories for (S)-Decanoic Acid, 2-Methylbutyl Ester
While extensive research on chiral esters as a class is well-documented, specific academic studies focusing solely on (S)-Decanoic acid, 2-methylbutyl ester are less prevalent in publicly available literature. However, based on its structure, its research trajectory can be inferred to align with several key areas.
Given that it is a chiral ester with a pleasant, fruity aroma, a primary area of interest would be in the field of flavor and fragrance chemistry. Research would likely involve its identification in natural products, its synthesis for use as a flavoring or fragrance agent, and sensory panel evaluations to characterize its specific odor and taste profile. The European Food Safety Authority (EFSA) has evaluated branched-chain aliphatic primary alcohols and their related esters, a group to which this compound belongs, for their use as flavoring agents. thegoodscentscompany.com
Another significant research avenue is in the study of insect pheromones. Many insect pheromones are chiral esters, and the specific enantiomer is often crucial for biological activity. Investigations could explore the potential role of (S)-Decanoic acid, 2-methylbutyl ester as a component of an insect's pheromone blend, which would have implications for pest management strategies.
Finally, its synthesis and purification would be a subject of study in the context of developing and refining methods for asymmetric synthesis and chiral separations. The preparation of this specific enantiomer with high purity presents a challenge that drives innovation in catalytic and biocatalytic methods.
Academic Relevance and Scope of Investigation
The academic relevance of (S)-Decanoic acid, 2-methylbutyl ester lies in its potential to contribute to a deeper understanding of structure-activity relationships in chiral molecules. Investigations into this compound can provide valuable data points for several scientific disciplines.
In analytical chemistry, the development of methods to separate and quantify the (S)- and (R)-enantiomers of 2-methylbutyl decanoate (B1226879) is essential for quality control in the flavor and fragrance industry and for research in chemical ecology. Gas chromatography using chiral columns is a common technique for this purpose. nist.gov
In organic synthesis, the pursuit of efficient and highly enantioselective methods to produce (S)-Decanoic acid, 2-methylbutyl ester serves as a benchmark for new synthetic methodologies. This includes enzymatic resolutions and asymmetric catalysis, which are at the forefront of modern organic chemistry. mdpi.comorganic-chemistry.org
In food science and sensory science, studying the organoleptic properties of this specific chiral ester can contribute to the broader knowledge of how molecular structure translates to sensory perception. This understanding is critical for the development of new and improved food and beverage products. researchgate.net
Data Tables
Table 1: Chemical and Physical Properties of Decanoic Acid, 2-Methylbutyl Ester, (S)-
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₂ | nist.gov |
| Molecular Weight | 242.40 g/mol | nih.gov |
| CAS Number | 55195-23-8 | flavscents.com |
| Appearance | Colorless clear liquid (estimated) | flavscents.com |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg | flavscents.com |
| Flash Point | 257.00 °F (125.00 °C) | thegoodscentscompany.comflavscents.com |
| Solubility | Soluble in alcohol; water (0.134 mg/L @ 25 °C, estimated) | flavscents.com |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) | flavscents.com |
| logP (o/w) | 6.234 (estimated) | flavscents.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55195-23-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
JRJPVFOFQVUVLG-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H](C)CC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Natural Occurrence and Biogenesis
Identification as a Metabolite in Diverse Organisms
(S)-2-Methylbutyl decanoate (B1226879) is classified as a metabolite, indicating its involvement in the biochemical processes of living organisms. nih.gov Its presence and formation are linked to the metabolic activities of microbes, plants, and potentially insects, primarily as a volatile organic compound (VOC).
The yeast Saccharomyces cerevisiae, a cornerstone of industrial fermentation, naturally produces a range of secondary metabolites, including fusel alcohols and esters that are critical to the flavor and aroma of fermented beverages. While direct detection of (S)-2-methylbutyl decanoate in S. cerevisiae fermentations is not extensively documented, the yeast readily produces both necessary precursors. The alcohol precursor, (S)-2-methyl-1-butanol, is a well-known fusel alcohol derived from isoleucine catabolism. researchgate.net Furthermore, S. cerevisiae possesses alcohol O-acyltransferase (AAT) enzymes, which are responsible for esterifying alcohols with activated fatty acids (acyl-CoAs), such as decanoyl-CoA. nih.gov Research has shown that these enzymes can synthesize other 2-methylbutyl esters, like (S)-2-methylbutyl acetate (B1210297), which has been identified exclusively as the S-enantiomeric form in wines, confirming the yeast's capability to produce chiral esters from this alcohol. researchgate.net
The occurrence of (S)-2-methylbutyl decanoate in nature is subject to some conflicting reports. Some databases state the specific (S)-enantiomer has not been found in nature, while the racemic mixture (2-methylbutyl decanoate) is reported as a natural component of hops and wine. flavscents.comthegoodscentscompany.comthegoodscentscompany.com The presence in wine is a direct consequence of yeast fermentation. researchgate.net
The alcohol precursor, (S)-2-methyl-1-butanol, is a common volatile compound in many fruits. The aromatic profile of a specific melon cultivar, for instance, was found to contain related esters like 2-methylbutyl acetate. nih.gov This indicates that the building blocks and the enzymatic machinery for creating such esters are present within the plant kingdom.
Reported Natural Occurrences of 2-Methylbutyl Decanoate and its Precursors
This table summarizes the documented presence of the target compound and its key precursors in various natural sources.
| Compound | Source | Reference |
|---|---|---|
| 2-Methylbutyl decanoate (racemic) | Hops, Wine | thegoodscentscompany.com |
| (S)-2-Methylbutyl acetate | Red and White Wines | researchgate.net |
| (S)-2-Methyl-1-butanol | Wine, Various Fruits | researchgate.net |
Esters play a crucial role in the chemical communication of insects, acting as pheromones and kairomones. While there is no direct evidence identifying (S)-2-methylbutyl decanoate as a semiochemical, many structurally related compounds are known to mediate insect behavior. For example, 2-methylbutyl propionate (B1217596) is a known attractant for the Mexican fruit fly, Anastrepha ludens. pherobase.com Furthermore, various other decanoate esters serve as attractants for multiple lepidopteran species. researchgate.net This suggests a potential, though unconfirmed, role for (S)-2-methylbutyl decanoate in insect chemical ecology.
Elucidation of Biosynthetic Precursors and Pathways
The biogenesis of (S)-2-methylbutyl decanoate is a two-part process involving the synthesis of its constituent alcohol and fatty acid, followed by their enzymatic condensation.
The chiral alcohol portion of the molecule, (S)-2-methylbutan-1-ol, is a direct downstream product of branched-chain amino acid metabolism. Specifically, it originates from the catabolism of L-isoleucine, primarily through the Ehrlich pathway in yeast. In this pathway, L-isoleucine undergoes transamination to form α-keto-β-methylvaleric acid, which is then decarboxylated to 2-methylbutanal. The final step is the reduction of this aldehyde to (S)-2-methylbutan-1-ol. In some anaerobic bacteria, isoleucine can also be synthesized via the carboxylation of 2-methylbutyrate. nih.govnih.gov The second precursor, decanoic acid (capric acid), is a medium-chain saturated fatty acid synthesized via the fatty acid synthase (FAS) complex.
The final step in the biosynthesis of (S)-2-methylbutyl decanoate is the esterification reaction, which is catalyzed by specific enzymes.
Alcohol Acyltransferases (AATs): In microorganisms like yeast, this reaction is primarily carried out by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol, such as (S)-2-methyl-1-butanol, with an activated acyl-group, typically an acyl-coenzyme A (acyl-CoA) derivative like decanoyl-CoA. nih.gov The promiscuity of these enzymes allows for the formation of a wide array of esters, but they can also be engineered for more specific synthesis. nih.gov
Lipases: Lipases are another class of enzymes capable of catalyzing ester synthesis. nih.govnih.govresearchgate.net While often associated with hydrolysis, under specific conditions (e.g., low water activity), they can efficiently drive the esterification of a fatty acid and an alcohol. nih.gov Enzymes such as Acyl-CoA wax alcohol acyltransferase 2 (AWAT2) have broad substrate specificity, catalyzing esterification with long-chain alcohols. nih.gov
Key Precursors and Enzymes in the Biosynthesis of (S)-2-Methylbutyl Decanoate
This table outlines the essential components involved in the biological synthesis pathway.
| Component | Role | Biochemical Origin/Class | Reference |
|---|---|---|---|
| L-Isoleucine | Primary Precursor | Branched-Chain Amino Acid | nih.gov |
| (S)-2-Methyl-1-butanol | Alcohol Moiety | Fusel Alcohol (from Isoleucine) | researchgate.net |
| Decanoic Acid | Acid Moiety | Medium-Chain Fatty Acid | nih.gov |
| Decanoyl-CoA | Activated Acid Moiety | Acyl-Coenzyme A | nih.gov |
| Alcohol Acyltransferase (AAT) | Catalyst | Transferase Enzyme | nih.gov |
| Lipase | Potential Catalyst | Hydrolase Enzyme | nih.gov |
Synthetic Methodologies and Enantioselective Approaches
Asymmetric Synthesis Strategies for the (S)-Enantiomer
The synthesis of a single enantiomer of a chiral compound requires strategies that can selectively produce one stereoisomer over the other. For (S)-2-methylbutyl decanoate (B1226879), the key is the stereoselective synthesis or resolution of the alcohol moiety, (S)-2-methyl-1-butanol.
The most direct route to (S)-2-methylbutyl decanoate is through the esterification of decanoic acid with optically pure (S)-2-methyl-1-butanol. This approach falls under the category of chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. youtube.comyoutube.comrsc.org
(S)-2-methyl-1-butanol is a component of fusel oil, a by-product of ethanol (B145695) fermentation from raw materials like sugarcane, corn, or barley. scielo.brmdpi.com Fusel oil is a complex mixture of higher alcohols, primarily isoamyl alcohol, isobutanol, and propanol. scielo.br The specific isomer, active amyl alcohol ((S)-2-methyl-1-butanol), can be isolated from fusel oil through fractional distillation. mdpi.comnih.gov Once the enantiomerically pure (S)-2-methyl-1-butanol is obtained, it can be reacted with decanoic acid or its derivatives (like decanoyl chloride) using standard esterification methods to yield the target compound, (S)-2-methylbutyl decanoate, with the stereochemistry preserved. orgsyn.orgnih.gov
Enzymatic kinetic resolution using lipases is a widely employed and highly effective method. nih.gov Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Pseudomonas cepacia, can selectively catalyze the acylation of one enantiomer in a racemic alcohol mixture. nih.govpolimi.it In a typical process, racemic 2-methyl-1-butanol (B89646) is reacted with an acyl donor, like vinyl acetate (B1210297), in the presence of a lipase. The enzyme preferentially acylates the (R)-enantiomer, leaving the unreacted (S)-2-methyl-1-butanol in high enantiomeric excess. nih.govnih.gov The resulting mixture of (R)-2-methylbutyl acetate and unreacted (S)-2-methyl-1-butanol can then be separated. The isolated, enantiomerically enriched (S)-alcohol is subsequently esterified with decanoic acid to produce the desired (S)-2-methylbutyl decanoate. This method allows for the production of highly pure enantiomers, often with enantiomeric excesses greater than 99%. core.ac.uk
| Lipase Source | Typical Substrate Type | Acyl Donor | Key Advantage | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB, Novozym 435) | Secondary Alcohols, β-ketoesters | Vinyl Acetate | High enantioselectivity and broad substrate scope. wikipedia.org | wikipedia.org |
| Pseudomonas cepacia Lipase (PSL) | Secondary Alcohols, Acyloins | Vinyl Acetate, Diethyl Carbonate | Excellent enantiomeric excesses achieved. polimi.it | polimi.it |
| Candida rugosa Lipase | Hydroxyphosphonates, β-blocker building blocks | Isopropenyl Acetate | Effective for specific functionalized molecules. mdpi.com | mdpi.com |
| Penicillium roqueforti Lipase | 5-hydroxy-5H-furan-2-one | Vinyl Acetate | Enables second-order asymmetric transformations. core.ac.uk | core.ac.uk |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. harvard.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. harvard.edu
In the context of synthesizing (S)-2-methyl-1-butanol, a common strategy involves attaching a chiral auxiliary, such as a pseudoephedrine derivative, to an achiral carboxylic acid. harvard.edu The resulting amide can then undergo diastereoselective alkylation. For example, propionic acid can be converted to the corresponding pseudoephenamine amide. Deprotonation followed by alkylation with ethyl iodide would proceed with high diastereoselectivity, controlled by the stereocenters on the auxiliary. Subsequent removal of the auxiliary, for instance by reduction with lithium aluminum hydride, would yield the enantiomerically enriched (S)-2-methyl-1-butanol. This alcohol can then be esterified with decanoic acid to give the final product. While this method is powerful, it involves more synthetic steps compared to chiral pool synthesis or kinetic resolution. harvard.edu
Methods for Achieving and Confirming High Enantiomeric Excess
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture. An ee of 100% indicates a pure enantiomer, while an ee of 0% represents a racemic mixture. Several analytical techniques are crucial for determining the ee of the final product, (S)-2-methylbutyl decanoate.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. researchgate.net The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For an ester like 2-methylbutyl decanoate, a CSP based on derivatized cellulose (B213188) or amylose (B160209) is often effective. researchgate.net By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, they can be distinguished by using a chiral auxiliary. researchgate.net This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The chiral ester can be reacted with a chiral derivatizing agent, such as Mosher's acid ((R)-MTPA), to form diastereomers. researchgate.net These diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the integration of the peaks to determine the enantiomeric ratio. researchgate.net
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form transient, non-covalent diastereomeric complexes with the enantiomers. researchgate.netgoogle.com Chiral lanthanide shift reagents, for example, can induce different chemical shifts for the corresponding protons in the (R) and (S) enantiomers, resolving the signals and enabling quantification of the ee. google.comnih.gov
| Method | Principle | Application to (S)-2-methylbutyl decanoate | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Separation of (R)- and (S)-2-methylbutyl decanoate on a column with a chiral stationary phase (e.g., derivatized cellulose/amylose). Quantification by peak integration. | researchgate.netsigmaaldrich.com |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals. | The alcohol precursor, (S)-2-methyl-1-butanol, is reacted with a CDA. The resulting diastereomeric esters are analyzed by 1H or 19F NMR to determine ee. | researchgate.net |
| NMR with Chiral Shift Reagents | Non-covalent interaction with a chiral reagent (e.g., Eu(hfc)3) forms transient diastereomeric complexes, causing separation of NMR signals for the enantiomers. | Addition of the shift reagent to the NMR sample of the ester can resolve signals (e.g., the methyl protons) for the (R) and (S) enantiomers, allowing for direct quantification. | google.comnih.gov |
Advanced Analytical Techniques for Chiral Characterization and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (S)-Decanoic acid, 2-methylbutyl ester. jmchemsci.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. jmchemsci.com In typical applications, the compound is first separated from a complex mixture on a GC column, often a non-polar or semi-polar capillary column, based on its boiling point and interactions with the stationary phase. nist.gov Following separation, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and highly sensitive sample preparation technique frequently coupled with GC-MS for the analysis of volatile organic compounds (VOCs) in various matrices, including foods and plant materials. nih.govishs.orgscielo.org.pe The method involves exposing a fused-silica fiber coated with a specific polymeric stationary phase to the headspace above a sample. Volatile analytes, including (S)-Decanoic acid, 2-methylbutyl ester, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and analysis by MS. mdpi.com
This technique is particularly advantageous for analyzing flavor and aroma compounds in complex samples like fruits, as it minimizes matrix effects and concentrates analytes, thereby enhancing detection sensitivity. scielo.org.penih.gov The choice of fiber coating is critical for efficient extraction; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected for their broad applicability to a wide range of volatile compounds. scielo.org.pemdpi.com
Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) | scielo.org.pemdpi.com |
| Extraction Temp. | 40-60 °C | scielo.org.pe |
| Extraction Time | 15-30 min | scielo.org.pemdpi.com |
| Desorption Temp. | 250 °C | mdpi.com |
| GC Column | DB-5ms, HP-5ms (non-polar) or similar | researchgate.net |
| Carrier Gas | Helium | chromatographyonline.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GCxGC-MS)
For exceedingly complex mixtures where standard one-dimensional GC-MS may fail to provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolution and peak capacity. researchgate.netsepsolve.com This powerful technique utilizes two columns of different selectivity (e.g., a non-polar column in the first dimension and a polar column in the second dimension) connected by a modulator. chromatographyonline.comwikipedia.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. sepsolve.com
The result is a highly structured two-dimensional chromatogram that separates compounds based on two independent properties, such as volatility and polarity. sepsolve.com This enhanced separation capability is crucial for resolving (S)-Decanoic acid, 2-methylbutyl ester from co-eluting isomers or other compounds in complex matrices like fermented beverages or essential oils. researchgate.netmdpi.com The coupling with a Time-of-Flight (TOF) mass spectrometer is particularly beneficial, as its high acquisition speed is well-suited to capture the very narrow peaks (50-500 ms) generated in the second dimension. wikipedia.orgnih.gov
Table 2: Common GCxGC-MS Configuration for Complex Volatile Analysis
| Parameter | First Dimension (¹D) | Second Dimension (²D) | Source |
|---|---|---|---|
| Column Type | Non-polar (e.g., DB-5) | Polar/Mid-polar (e.g., DB-WAX, DB-17ms) | chromatographyonline.comresearchgate.net |
| Column Length | 20-30 m | 1-5 m | chromatographyonline.comsepsolve.com |
| Modulator Type | Thermal or Flow Modulator | N/A | wikipedia.org |
| Modulation Period | 2-8 s | N/A | nih.gov |
| Detector | Time-of-Flight MS (TOF-MS) | N/A | nih.gov |
Chiral Gas Chromatography for Enantiomeric Resolution and Quantification
Since (S)-Decanoic acid, 2-methylbutyl ester is a chiral molecule, its separation from its (R)-enantiomer is essential for authenticity assessment, biosynthetic pathway studies, and sensory analysis. Chiral gas chromatography is the premier technique for this purpose. gcms.czlibretexts.org This method employs a GC column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin (B1172386). researchgate.net
Enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. nih.gov This difference in interaction energy leads to different retention times, allowing for their separation. nih.gov The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and its substituents is critical for achieving enantiomeric resolution for a given pair of enantiomers. researchgate.net Quantification of the enantiomeric excess (e.e.) can be performed by integrating the peak areas of the separated (S)- and (R)-enantiomers. libretexts.org
Table 3: Parameters for Chiral GC Separation of Esters
| Parameter | Description | Source |
|---|---|---|
| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., Rt-βDEXsm, Chirasil-Dex CB) | researchgate.netgcms.cz |
| Typical Column | 25-30 m length, 0.25 mm I.D. | researchgate.net |
| Carrier Gas | Helium or Hydrogen | nih.gov |
| Temperature Program | Optimized isothermal or gradient program to maximize resolution | libretexts.org |
| Detection | FID or MS | chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) for Related Chiral Analytes
While GC is the dominant technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of related, less volatile chiral analytes that may be present in the same sample matrix. nih.goveurasianjournals.com This includes chiral precursors like organic acids or chiral reagents used in synthesis. yakhak.orgresearchgate.net Direct analysis of enantiomers is achieved using chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) phenylcarbamates. yakhak.orgresearchgate.net
The separation mechanism in chiral HPLC relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing selectivity and resolution. yakhak.org HPLC is particularly valuable in pharmaceutical analysis and for determining the enantiomeric purity of starting materials or related byproducts in a synthetic mixture. researchgate.netchromatographyonline.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of (S)-Decanoic acid, 2-methylbutyl ester.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov
¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this ester, one would expect to see characteristic signals for the methyl and methylene (B1212753) protons of the decanoate (B1226879) chain, as well as distinct signals for the methine, methylene, and methyl groups of the 2-methylbutyl moiety. iaea.orgchemicalbook.com
¹³C NMR spectra show signals for each unique carbon atom in the molecule, confirming the total carbon count and the presence of key functional groups. scilit.comnp-mrd.org The carbonyl carbon of the ester group, for instance, appears at a characteristic downfield shift (typically ~170-175 ppm). spectrabase.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. purdue.edu For an ester like (S)-Decanoic acid, 2-methylbutyl ester, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, characteristic C-O stretching bands can be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.comresearchgate.netnih.gov
Table 4: Key Spectroscopic Features for Decanoic acid, 2-methylbutyl ester
| Technique | Key Feature | Expected Region / Shift (Typical) | Source |
|---|---|---|---|
| IR Spectroscopy | C=O (Ester) Stretch | 1735 - 1750 cm⁻¹ | orgchemboulder.comspectroscopyonline.com |
| C-O Stretch | 1000 - 1300 cm⁻¹ | orgchemboulder.comresearchgate.net | |
| ¹³C NMR | C=O (Carbonyl Carbon) | ~173 ppm | scilit.comspectrabase.com |
| ¹H NMR | -O-CH₂- (Ester Methylene) | ~4.0 ppm | chemicalbook.com |
| -CH₂-C=O (Alpha-Methylene) | ~2.2 ppm | iaea.org |
Biological and Ecological Functionality
Role as a Semiochemical in Chemical Ecology
Semiochemicals are signaling molecules that mediate interactions between organisms. In the intricate world of chemical ecology, the specific stereochemistry of a compound can be the determining factor in its biological activity.
While direct evidence identifying (S)-2-methylbutyl decanoate (B1226879) as a primary pheromone in a specific insect species is not extensively documented in publicly available research, its structural characteristics are consistent with those of known insect pheromones. Many insect pheromones are esters composed of a fatty acid and a branched-chain alcohol. rsc.org The methyl-branching in the alcohol moiety, as seen in the 2-methylbutyl group of this compound, is a common feature in the pheromones of various insect orders, including Coleoptera and Lepidoptera. rsc.org
The behavioral responses of insects to pheromones are often highly specific. These chemical signals can trigger a range of behaviors such as aggregation, trail-following, alarm, and, most notably, mating. The specific blend and ratio of pheromone components, including different esters, are critical for eliciting a precise behavioral response in the receiving organism.
The chirality of a semiochemical is often crucial for its recognition by insect olfactory receptors. The "lock and key" mechanism of receptor binding means that one enantiomer can be highly active while the other is inactive or even inhibitory. Research on various insect species has demonstrated the critical importance of stereochemistry in pheromone perception. For instance, in some species, the presence of the "wrong" enantiomer can disrupt the chemical signal and inhibit the behavioral response. researchgate.net
The synthesis of specific stereoisomers of pheromone components is a key aspect of research in chemical ecology and is essential for developing effective pest management strategies that utilize synthetic pheromones. researchgate.net The (S)-configuration of the 2-methylbutan-1-ol portion of the ester is derived from the amino acid L-isoleucine, highlighting a biosynthetic link between primary metabolism and the production of these specialized signaling molecules. The differential production and perception of (R)- and (S)-enantiomers of related compounds in various insect species underscore the evolutionary significance of stereochemical specificity in chemical communication. rsc.org
Contribution to Volatile Profiles in Natural Products
Volatile organic compounds (VOCs) are responsible for the characteristic scents and flavors of many natural products. (S)-2-methylbutyl decanoate and related esters are contributors to these complex aroma profiles, particularly in fermented beverages and potentially in floral scents.
The formation of such esters occurs during fermentation, where yeast enzymes catalyze the reaction between an alcohol and an acyl-CoA, which is derived from fatty acid metabolism. The 2-methylbutan-1-ol precursor to the ester is a fusel alcohol, formed from the catabolism of the branched-chain amino acid isoleucine by yeast. The decanoic acid portion is a medium-chain fatty acid, also a product of yeast metabolism. Therefore, the presence and concentration of (S)-2-methylbutyl decanoate in a fermented beverage would be influenced by factors such as the yeast strain, fermentation conditions, and the nutrient composition of the must or wort.
Table 1: Factors Influencing Ester Formation in Fermented Beverages
| Factor | Influence on (S)-2-methylbutyl decanoate concentration |
| Yeast Strain | Different strains have varying efficiencies in amino acid catabolism and ester synthesis. |
| Fermentation Temperature | Lower temperatures can favor the production and retention of certain volatile esters. |
| Nitrogen Content | The availability of amino acids like isoleucine in the must or wort directly impacts the formation of the corresponding fusel alcohol. |
| Oxygenation | Aeration levels can influence yeast growth and metabolism, thereby affecting ester production. |
The scents of flowers are complex mixtures of volatile organic compounds that serve to attract pollinators. Esters are a common class of compounds found in floral bouquets. While the presence of (S)-2-methylbutyl decanoate in floral scents is not as well-documented as that of other esters, its structural components are derived from common plant metabolic pathways. Fatty acids like decanoic acid and branched-chain alcohols are known to be part of the volatile emissions of many plant species. The specific combination and stereochemistry of these volatiles contribute to the unique scent of a particular flower, which can be crucial for attracting specific pollinators.
Metabolic Intermediary and Signaling Roles in Cellular Systems
While (S)-2-methylbutyl decanoate itself is primarily recognized for its role as a volatile compound, its constituent parts, decanoic acid and (S)-2-methylbutan-1-ol, are linked to fundamental metabolic and signaling pathways.
The decanoic acid moiety is a medium-chain fatty acid. Fatty acids are central to cellular metabolism, serving as energy sources through beta-oxidation and as building blocks for more complex lipids like triglycerides and phospholipids, which are essential components of cell membranes.
The (S)-2-methylbutyl group originates from the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. BCAAs and their metabolites have been shown to play significant roles in cellular signaling, particularly in the regulation of protein synthesis and glucose metabolism. While a direct signaling role for (S)-2-methylbutyl decanoate has not been established, it is plausible that its synthesis and degradation are integrated with these broader metabolic and signaling networks. The formation of this ester can be seen as a way for the cell to utilize or detoxify excess fusel alcohols produced during amino acid catabolism.
Structure Activity Relationship Sar Investigations
Influence of the (S)-Configuration on Biological Efficacy and Recognition
Research has firmly established that the biological activity of 2-methylbutyl decanoate (B1226879) as a sex pheromone for certain insect species is highly dependent on its stereochemistry. The (S)-enantiomer is the biologically active component for the citrus mealybug, Planococcus citri, and the vine mealybug, Planococcus ficus.
Field trapping experiments and electroantennogram (EAG) studies have demonstrated the critical nature of the (S)-configuration for eliciting a behavioral response in these insects. For instance, in studies involving the citrus mealybug, the synthetic (S)-(+)-2-methylbutyl decanoate was found to be highly attractive to males, while the (R)-(-)-enantiomer showed no attractant activity. In fact, the presence of the (R)-isomer can sometimes act as an inhibitor, reducing the effectiveness of the (S)-pheromone component. This enantiomeric specificity highlights a highly selective recognition system in the male mealybug's olfactory receptors, which can precisely distinguish between the two mirror-image molecules.
The high degree of specificity indicates that the chiral center at the C-2 position of the butyl group is a key element for molecular recognition and subsequent activation of the receptor, leading to a behavioral response.
Examination of Stereochemical Factors in Molecular Interactions within Biological Systems
The specific biological activity of the (S)-enantiomer is a direct result of its precise fit into a chiral binding pocket of an olfactory receptor protein within the insect's antenna. The interaction between a pheromone molecule and its receptor is analogous to a lock-and-key mechanism, where only the correctly shaped key (the S-enantiomer) can fit into the lock (the receptor protein) and "turn" it to initiate a nerve impulse.
The key stereochemical factors governing this interaction include:
The orientation of the methyl group: The (S)-configuration places the methyl group at the C-2 position in a specific spatial orientation relative to the rest of the molecule. This precise arrangement is necessary for the molecule to establish optimal contact points within the receptor's binding site.
In contrast, the (R)-enantiomer, being a mirror image, would present its methyl group in a different orientation. This would lead to steric hindrance, preventing it from binding effectively to the receptor or failing to achieve the correct orientation to trigger activation. This demonstrates that the biological system operates at a molecular level with a high degree of chiral discrimination.
Comparative SAR Studies with Related Chiral Ester Homologs and Analogs
To further understand the structural requirements for pheromonal activity in mealybugs, comparative studies have been conducted with various homologs and analogs of (S)-2-methylbutyl decanoate. These studies involve systematically altering different parts of the molecule—such as the length of the acid chain or the structure of the alcohol moiety—and observing the effect on biological activity.
Research on the gray pineapple mealybug, Dysmicoccus neobrevipes, revealed that while (S)-2-methylbutyl decanoate is a component of its pheromone, other related esters also play a role. Modifications to the structure have shown that both the acyl and the alkyl portions of the ester are important for activity.
For example, changing the length of the fatty acid chain (the decanoate part) can significantly impact efficacy. Esters with slightly shorter or longer chains may show reduced or no activity, indicating that the length of the carbon chain is optimized for fitting into the receptor. Similarly, alterations to the branched-chain alcohol part, such as changing the position of the methyl group or using a different branched alkyl group, also tend to diminish the biological response.
A study on the obscure mealybug, Pseudococcus viburni (formerly P. affinis), identified its pheromone as (S)-2-methylbutyl 3-methyl-2-butenoate. While this is a different compound, it shares the same chiral alcohol moiety, (S)-2-methylbutanol. This finding suggests that for a group of related mealybug species, the (S)-2-methylbutyl group is a conserved structural feature, or "motif," for pheromonal activity, while specificity between species is achieved by varying the acid component of the ester.
The table below summarizes findings from comparative analyses, highlighting the specificity of the pheromone structure.
| Compound | Target Species | Activity Level |
| (S)-2-Methylbutyl decanoate | Planococcus citri | High |
| (R)-2-Methylbutyl decanoate | Planococcus citri | Inactive |
| (S)-2-Methylbutyl 3-methyl-2-butenoate | Pseudococcus viburni | High |
| 2-Methylbutyl octanoate (B1194180) (racemic) | Planococcus citri | Low |
These comparative studies are essential for mapping the structural requirements of the olfactory receptors and underscore the principle that even minor changes to the molecular structure can lead to a significant loss of biological function.
Computational Studies and Theoretical Modeling
Molecular Simulations and Conformational Analysis of (S)-Decanoic Acid, 2-methylbutyl Ester
Molecular simulations and conformational analysis are essential computational methods used to explore the spatial arrangements of atoms in a molecule and their relative energies. While specific simulation studies exclusively focused on (S)-Decanoic acid, 2-methylbutyl ester are not extensively documented in public literature, the methodologies for such an analysis are well-established. These studies would typically involve techniques like molecular mechanics (MM), density functional theory (DFT), and molecular dynamics (MD) simulations.
Conformational analysis of a flexible molecule like (S)-Decanoic acid, 2-methylbutyl ester begins with identifying the rotatable bonds—primarily the single bonds in the decanoate (B1226879) chain and around the ester linkage and the chiral center. The potential energy surface of the molecule is then explored by systematically rotating these bonds. MM and DFT calculations can be used to determine the energies of different conformers, identifying low-energy, stable structures. nih.govresearchgate.net For instance, studies on similar chiral esters have successfully used a combination of NOESY data and conformational calculations to determine their structure. beilstein-journals.org Such discrepancies are often observed in small molecules due to intermolecular forces like hydrogen bonds or hydrophobic interactions. beilstein-journals.org
Molecular dynamics simulations can provide deeper insights into the dynamic behavior of the molecule over time. mdpi.com In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a solvent box) and the forces between atoms would be calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule folds, flexes, and interacts with its surroundings. mdpi.com This approach is crucial for understanding properties that depend on an ensemble of conformations rather than a single static structure.
Table 1: Methodologies for Molecular Simulation and Conformational Analysis
| Technique | Description | Application to (S)-Decanoic acid, 2-methylbutyl ester |
|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the potential energy of a system of atoms. It is computationally inexpensive and suitable for large systems and long simulations. | Initial exploration of the conformational space to identify a large number of possible low-energy conformers. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It is more accurate but computationally more expensive than MM. nih.gov | Optimization of the geometry of the most promising conformers found by MM to obtain more accurate structures and relative energies. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion. | Studying the dynamic behavior of the ester in a solvent, exploring conformational transitions, and calculating time-averaged properties. mdpi.com |
| Time-Dependent DFT (TDDFT) | An extension of DFT used to calculate excited-state properties, such as absorption and circular dichroism spectra. nih.govresearchgate.net | Predicting the chiroptical properties (e.g., circular dichroism spectrum) based on the calculated conformations, allowing for comparison with experimental data. researchgate.net |
Computational Applications in Chiral Ester Systems
Computational modeling extends beyond single-molecule analysis to predict the macroscopic behavior and activity of systems containing chiral esters. These applications are particularly important in materials science and medicinal chemistry, where chirality dictates function.
Chiral molecules, including certain esters, can form liquid crystal (LC) phases with unique helical superstructures. arxiv.org The characterization of these phases is greatly aided by computational image analysis of textures obtained from Polarizing Optical Microscopy (POM). scitepress.orgijert.org Different LC phases, such as cholesteric, smectic, and blue phases, exhibit distinct textures under a microscope. scitepress.org
The process involves capturing a sequence of digital images as a sample is subjected to changes, typically in temperature. scitepress.orgijert.org These images are then analyzed using software to extract quantitative data from the visual textures. Key techniques include:
Gray Level Co-occurrence Matrix (GLCM): This method is used to analyze texture by calculating how often different combinations of pixel gray levels occur in an image. scitepress.org From the GLCM, several statistical descriptors can be derived.
Statistical Texture Descriptors: Parameters such as contrast, correlation, energy, and homogeneity are calculated from the image's gray levels. scitepress.org Abrupt changes in these parameters as a function of temperature indicate a phase transition. ijert.org
Numerical Simulation of Textures: Computational models based on theories like the Landau-de Gennes framework can simulate the director field distributions of liquid crystals. ubc.camdpi.com The resulting theoretical textures can be compared with experimental POM images to validate structural models of complex chiral phases. mdpi.comivan-guerrero.net
These image analysis techniques provide an objective and reproducible method for determining phase transition temperatures and identifying the type of liquid crystal phase, which is crucial for the design of LC materials for displays and sensors. arxiv.orgscitepress.org
Table 2: Image Analysis Descriptors for Liquid Crystal Phase Characterization
| Descriptor | Description | Significance in Phase Analysis |
|---|---|---|
| Contrast | Measures the local variations in the gray-level co-occurrence matrix. | High contrast indicates a texture with sharp and distinct features. A change in contrast can signal a transition to a different phase. scitepress.org |
| Correlation | Measures the joint probability of occurrence of specified pixel pairs. | Indicates the linear dependencies of gray levels in the texture. |
| Energy | Also known as Angular Second Moment, it is a measure of textural uniformity. It is the sum of squared elements in the GLCM. | High energy suggests a more orderly or homogenous texture. scitepress.org |
| Homogeneity | Measures the closeness of the distribution of elements in the GLCM to the GLCM diagonal. | High homogeneity corresponds to a visually smoother texture. scitepress.org |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity or a specific property. nih.gov For chiral compounds, QSAR can be a powerful tool for predicting the activity of different enantiomers, which often exhibit significantly different biological effects. beilstein-journals.org
The development of a QSAR model involves several key steps:
Data Set Compilation: A dataset of molecules with known structures and measured activities (e.g., receptor binding affinity, toxicity) is collected. nih.gov For chiral systems, this would include data for individual enantiomers.
Molecular Descriptor Calculation: Numerical values, known as descriptors, are calculated for each molecule to represent its structural, physicochemical, or electronic features.
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create a mathematical equation that correlates the descriptors with the observed activity. nih.govacs.org
Validation: The model's robustness and predictive power are rigorously tested. nih.gov Internal validation (e.g., cross-validation) assesses the model's internal consistency, while external validation uses an independent set of compounds (a test set) to evaluate its ability to predict the activity of new chemicals. acs.org
Applicability Domain (AD) Definition: The AD of the model is defined to specify the chemical space for which the model can make reliable predictions. nih.gov
QSAR provides a promising and cost-effective method for screening large numbers of chemicals for potential activity or toxicity, reducing the need for extensive experimental testing. nih.gov The Organization for Economic Co-operation and Development (OECD) has established principles to ensure the regulatory acceptability of QSAR models. nih.gov
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Robust Model |
|---|---|---|
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness of fit for the training set. acs.org | > 0.6 |
| q² (Cross-validated r²) | An internal validation metric that measures the predictive ability of the model. Often calculated using the leave-one-out (LOO) method. acs.org | > 0.5 |
| pred_r² (External r²) | An external validation metric that measures the model's ability to predict the activity of an external test set. acs.org | > 0.6 |
| F-test | A statistical test that assesses the overall significance of the regression model. acs.org | A high value indicates statistical significance. |
Future Research Directions and Unexplored Avenues
Discovery of Novel Biological Functions and Ecosystemic Roles
While the racemic mixture of 2-methylbutyl decanoate (B1226879) has been identified in natural sources like hops and wine, some databases indicate that the specific (S)-enantiomer is not found in nature. nih.govthegoodscentscompany.comflavscents.com This discrepancy highlights the need for more sensitive and specific analytical methods to definitively determine its natural occurrence.
Branched-chain esters, such as the subject compound, are significant contributors to the aroma of many fruits. nih.govnih.gov Their biosynthesis in ripening fruits, like apples, involves the de novo synthesis of precursors from branched-chain amino acids such as L-isoleucine. nih.govnih.govacs.orgfrontiersin.orgbiorxiv.org The formation of these esters is catalyzed by alcohol acyltransferase (AAT) enzymes. frontiersin.org The precursor for the (S)-2-methylbutyl moiety is (S)-2-methylbutanol, which can be synthesized from L-isoleucine. rsc.orgnih.gov
The biological activity of chiral esters is an area of growing interest. In insects, volatile organic compounds, including esters, play crucial roles in host plant selection, feeding behavior, and communication. frontiersin.orgnih.govcabidigitallibrary.orgblazingprojects.commdpi.com The specific stereochemistry of these volatile signals can be critical for their biological function, as insects possess olfactory systems capable of distinguishing between enantiomers. nih.gov For example, the enantiomers of a compound can elicit different, or even opposing, behavioral responses in insects. nih.gov Research into the specific effects of (S)-2-methylbutyl decanoate on insect behavior could reveal novel roles in plant-insect interactions and potentially lead to new pest management strategies. frontiersin.orgmdpi.com
Furthermore, the sensory properties of chiral esters are often distinct. While specific sensory data for (S)-2-methylbutyl decanoate is not widely available, research on related compounds like (S)-2-methylbutyl acetate (B1210297) shows it contributes to fruity notes in wine, even at sub-threshold concentrations. researchgate.net Future research should focus on characterizing the specific odor profile of (S)-2-methylbutyl decanoate to understand its potential contribution to the flavor and fragrance of products.
Innovations in Scalable Enantioselective Synthesis
The production of enantiomerically pure (S)-2-methylbutyl decanoate presents a significant synthetic challenge. Traditional chemical synthesis methods often result in racemic mixtures, necessitating further resolution steps. nih.gov
A promising avenue for scalable enantioselective synthesis is the use of biocatalysts, particularly lipases. nih.govbenthamdirect.comnih.govresearchgate.net Lipases can exhibit high enantioselectivity in the esterification or transesterification of chiral alcohols and acids. nih.govbenthamdirect.commdpi.com For instance, lipases from Candida rugosa and Rhizopus oryzae have shown selectivity for the (S)-enantiomer in the resolution of (R,S)-2-methylbutyric acid. nih.gov The reaction conditions, such as the choice of solvent and acyl donor, can significantly influence the enantioselectivity and yield of the desired ester. benthamdirect.com Recent advances in biocatalysis, including enzyme immobilization and the use of novel reaction media like ionic liquids, offer opportunities to develop highly efficient and scalable processes for the synthesis of (S)-2-methylbutyl decanoate. mdpi.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, is another powerful strategy for achieving high yields of the pure (S)-ester.
Future research in this area should focus on:
Screening for novel lipases with high selectivity and activity towards 2-methylbutanol and decanoic acid.
Optimizing reaction parameters to maximize the enantiomeric excess and yield of the (S)-ester.
Developing robust and scalable downstream processing methods for the purification of the final product.
Development of Advanced Chiral Analytical Platforms
The accurate determination of the enantiomeric purity of (S)-2-methylbutyl decanoate is crucial for both research and potential applications. Chiral gas chromatography (GC) is a primary technique for the separation and quantification of volatile enantiomers. thegoodscentscompany.comlcms.cz
The development of advanced chiral stationary phases (CSPs) is key to improving the resolution of chiral compounds. Cyclodextrin-based CSPs, such as those derivatized with alkyl or other functional groups, have proven effective for the separation of a wide range of enantiomers, including chiral esters. lcms.cznih.govgcms.cznih.govmdpi.com The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) can significantly impact the separation efficiency. lcms.czresearchgate.net
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and structural identification of the enantiomers. asocse.org For non-volatile or complex matrices, derivatization with a chiral reagent can be employed to form diastereomers that are more easily separated by standard chromatographic techniques. cabidigitallibrary.org
Future advancements in chiral analytical platforms could include:
The design of novel CSPs with enhanced selectivity for branched-chain esters.
The development of multidimensional chromatographic techniques for the analysis of complex samples.
The application of chiral-specific detection methods, such as circular dichroism spectroscopy coupled with chromatography.
Integrated SAR and Computational Modeling for Predictive Understanding
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a molecule relates to its biological activity or sensory properties. researchgate.netresearchgate.netmdpi.com For chiral compounds, these relationships can be highly stereospecific.
Computational modeling, including molecular docking, can provide insights into the interactions between a chiral ligand and its biological target, such as an olfactory receptor or an enzyme. researchgate.netnih.govnih.govchemrxiv.orgnih.govwikipedia.org By simulating the binding of (S)-2-methylbutyl decanoate to models of relevant receptors, it may be possible to predict its odor characteristics and biological functions. researchgate.netnih.govchemrxiv.org For example, docking studies with olfactory receptors can help to understand why different enantiomers have distinct smells. wikipedia.org
QSAR models can be developed to predict properties such as the odor threshold of chiral esters based on their molecular descriptors. asocse.orgresearchgate.netresearchgate.net These models can accelerate the discovery of new flavor and fragrance compounds with desired sensory profiles.
Future research in this domain should aim to:
Develop robust 3D-QSAR models that can accurately predict the sensory properties and biological activities of chiral esters.
Utilize molecular docking and molecular dynamics simulations to elucidate the specific interactions of (S)-2-methylbutyl decanoate with its biological targets.
Integrate experimental data with computational models to create a comprehensive and predictive understanding of this chiral compound.
Q & A
Q. What established laboratory methods are effective for synthesizing (S)-2-methylbutyl decanoate?
The Fischer esterification method is widely used for synthesizing decanoic acid esters. For example, decanoic acid methyl ester can be prepared by reacting decanoic acid with methanol in the presence of concentrated H₂SO₄ as a catalyst under reflux (70°C for 1 hour). Post-reaction purification involves extraction with chloroform, neutralization with NaHCO₃, and drying with anhydrous sodium sulfate . Comparative studies may explore alternative catalysts (e.g., enzymatic or solid acid catalysts) or solvent systems to optimize yield and enantiomeric purity for the (S)-isomer.
Q. How can researchers confirm the structural identity and purity of (S)-2-methylbutyl decanoate?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS retention indices and fragmentation patterns should be cross-referenced with NIST Chemistry WebBook spectral libraries . Chiral chromatography or polarimetry is necessary to verify the (S)-configuration. Purity can be assessed via high-performance liquid chromatography (HPLC) with a chiral stationary phase.
Q. What protocols are recommended for handling and storing (S)-2-methylbutyl decanoate in laboratory settings?
Store the compound under inert gas (e.g., argon) in airtight containers at –20°C to prevent oxidation. Solubility in organic solvents like methanol or chloroform allows stock solutions to be prepared under anhydrous conditions . Safety protocols should adhere to UN 3077 guidelines for environmental hazards, including proper waste disposal and fume hood use during handling .
Advanced Research Questions
Q. What molecular mechanisms underlie microbial resistance to decanoic acid esters, and how can these pathways be experimentally dissected?
In Saccharomyces cerevisiae, decanoic acid esters activate detoxification pathways involving transporters (e.g., Tpo1p) and β-oxidation genes. Transcriptome analysis of knockout strains (e.g., PDR1, STB5, OAF1) reveals differential gene activation under ester stress. Key methodologies include:
Q. How does the stereochemistry of (S)-2-methylbutyl decanoate influence its interaction with biological systems?
The (S)-configuration may affect enzyme binding or membrane permeability. Comparative studies using enantiomers can employ:
Q. What role does (S)-2-methylbutyl decanoate play in oxidative stress modulation?
Exposure to decanoic acid esters in yeast triggers partial overlap with oxidative stress pathways. Researchers can:
Q. How can (S)-2-methylbutyl decanoate be quantified in complex biological matrices like human saliva?
Use GC-MS with an internal standard (e.g., decanoic acid methyl ester at 5 ppm) for calibration . Sample preparation involves:
- Liquid-liquid extraction with chloroform or hexane.
- Derivatization (if necessary) to enhance volatility.
- Method validation via spike-recovery experiments and matrix-matched calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
